3-Methoxy-2-(2-pyrrolidinyl)pyridine hydrochloride
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Overview
Description
3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves several steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate a nitrile intermediate.
Reduction: The nitrile is reduced using sodium and ammonium chloride in ethanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various pyridine derivatives .
Scientific Research Applications
3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a similar pyridine and pyrrolidine structure.
2-Amino-3-methylpyridine: Another pyridine derivative with different substituents.
Uniqueness
3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1150617-89-2 |
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Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-methoxy-2-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8;/h3,5,7-8,11H,2,4,6H2,1H3;1H |
InChI Key |
WYORBRWREFHBRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCCN2.Cl |
Origin of Product |
United States |
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